
皂角苷IIa
描述
Escin IIa is a natural product found in Aesculus hippocastanum . It is a part of a saponin mixture known as “Aescin” which is widely used for the treatment of peripheral vascular disorders .
Synthesis Analysis
Escin IIa is obtained from the seeds of Aesculus hippocastanum, commonly known as the horse chestnut . The mixture of saponins, including Escin IIa, has been reported to show anti-inflammatory activity .Molecular Structure Analysis
The molecular formula of Escin IIa is C54H84O23 . The IUPAC name and InChI details can be found in the PubChem database . The 2D and 3D structures can also be viewed on the same database .科学研究应用
抗癌应用
- 肝细胞癌中的抗肿瘤活性: 皂角苷在肝细胞癌中表现出抗肿瘤作用,体外和体内均可通过诱导细胞周期停滞和caspase非依赖性细胞死亡 (周等,2009)。
- 抑制多种癌细胞模型: 它已显示出对肺腺癌、白血病的潜力,并减轻各种模型中的肿瘤生长和转移,支持其作为辅助或替代抗癌疗法的作用 (Cheong 等,2018)。
- 诱导膀胱癌细胞凋亡: 皂角苷通过 Fas 死亡受体和线粒体途径诱导膀胱癌细胞凋亡 (Cheng 等,2018)。
- 急性白血病 Jurkat T 细胞凋亡: 皂角苷钠尤其显示出诱导人急性白血病 Jurkat T 细胞凋亡的功效 (Zhang 等,2011)。
抗炎应用
- 对皮肤炎症的影响: 皂角苷外用对动物模型中的急性和慢性炎症表现出显着的抗炎作用,这与炎性介质的下调有关 (Zhao 等,2018)。
- 对小鼠免疫系统的影响: 皂角苷表现出有效的抗炎特性,具有持久的效果,没有任何免疫抑制作用,表明其作为一种强效抗炎药的潜力 (Wang 等,2009)。
- 与糖皮质激素的协同作用: 皂角苷与糖皮质激素联合使用时表现出协同的抗炎作用,增强其治疗效果 (Xin 等,2011)。
其他应用
- 对视网膜色素上皮细胞的保护作用: 皂角苷通过 AKT-Nrf2 信号通路保护视网膜色素上皮细胞免受氧化应激,表明其对眼部健康的潜力 (Wang 等,2015)。
- 增强抗氧化防御系统: 皂角苷增加机体的抗氧化防御系统并防止小鼠中的脂质过氧化,表明其具有管理氧化应激的潜力 (Küçükkurt 等,2010)。
作用机制
Target of Action
Escin IIa, a plant-derived triterpenoid saponin, primarily targets endothelial cells . It has been shown to interact with LOXL2, a lysyl oxidase-like protein, and down-regulate its expression . LOXL2 plays a crucial role in the epithelial-mesenchymal transition, a process that is often associated with cancer metastasis .
Mode of Action
Escin IIa interacts with its targets and induces several changes. It has been shown to induce endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions . It also induces the release of prostaglandin F 2α . Furthermore, it suppresses the metastasis of triple-negative breast cancer by inhibiting epithelial-mesenchymal transition via down-regulating LOXL2 expression .
Biochemical Pathways
Escin IIa affects several biochemical pathways. It has been shown to modulate eicosanoids and nuclear factor-kappa B (NF-kB) pathways, which are involved in inflammation and cell proliferation . It also induces the expression of p21 and decreases the expression of cyclin D1 and anti-apoptotic members of the Bcl-2 family of proteins .
Pharmacokinetics
The pharmacokinetics and bioavailability of escin, including Escin IIa, have been extensively studied . The bioavailability of escin is closely related to its structure, absorption in the body, passage through barriers, and metabolism .
Result of Action
The action of Escin IIa results in several molecular and cellular effects. It has been shown to significantly affect endothelial cell structure and function by disrupting the actin cytoskeleton and decreasing the expression of TNF-α—induced effector proteins . These changes result in diminished responses to TNF-α stimulation, including reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction .
安全和危害
未来方向
Escin, including Escin IIa, has shown potential in the treatment and post-treatment of various cancers . Its efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects has been demonstrated in recent studies . Future research involving Escin IIa for medical and pharmaceutical applications as well as for basic research is anticipated .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84O23/c1-10-23(2)45(69)77-42-43(71-24(3)58)54(22-57)26(17-49(42,4)5)25-11-12-30-50(6)15-14-32(51(7,21-56)29(50)13-16-52(30,8)53(25,9)18-31(54)60)73-48-40(75-46-36(64)33(61)27(59)20-70-46)38(66)39(41(76-48)44(67)68)74-47-37(65)35(63)34(62)28(19-55)72-47/h10-11,26-43,46-48,55-57,59-66H,12-22H2,1-9H3,(H,67,68)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33-,34+,35-,36+,37+,38-,39-,40+,41-,42-,43-,46-,47-,48+,50-,51+,52+,53+,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLNRQWNTKNRGQ-XRANQTOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O)C)CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Escin IIA | |
CAS RN |
158732-55-9 | |
| Record name | Escin IIA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158732559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ESCIN IIA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XHO27XQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the biological activities of Escin IIa?
A1: Escin IIa, a triterpene oligoglycoside found in Aesculus hippocastanum L. seeds, demonstrates several biological activities, including:
- Inhibition of ethanol absorption: Studies in rats show that Escin IIa can significantly reduce ethanol absorption, suggesting its potential use in managing alcohol intake or related conditions. []
- Hypoglycemic activity: Escin IIa exhibits promising hypoglycemic effects, as evidenced by its ability to lower blood glucose levels in oral glucose tolerance tests in rats. This finding suggests potential applications in managing hyperglycemia and related metabolic disorders. []
- Anti-inflammatory effects: Although the exact mechanism remains unclear, research suggests that Escin, and potentially its component Escin IIa, may influence the expression of proteins in human umbilical vein endothelial cells (HUVEC) under inflammatory conditions induced by tumor necrosis factor (TNF). This points towards a potential role of Escin IIa in modulating inflammatory responses. []
Q2: How does the structure of Escin IIa compare to other Escin compounds and how does this affect its activity?
A2: Escin IIa, alongside Escin Ia, Ib, and IIb, comprises around 70% of the Escin mixture extracted from horse chestnut seeds. [] While the provided research doesn't delve into the specific structural differences between these compounds, it highlights that desacylescins-I and II, likely derivatives lacking specific acyl groups, do not exhibit inhibitory effects on ethanol absorption or hypoglycemic activity. [] This suggests that the presence and type of acyl groups in Escin molecules, which may differ between Escin IIa and other Escin compounds, could be crucial for their biological activity. Further research is needed to fully elucidate the structure-activity relationship of Escin IIa and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



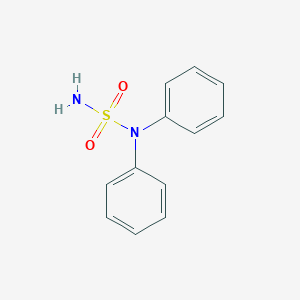
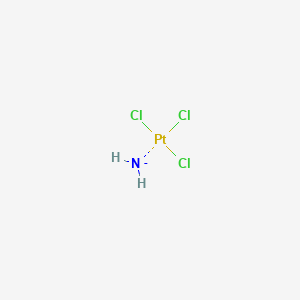
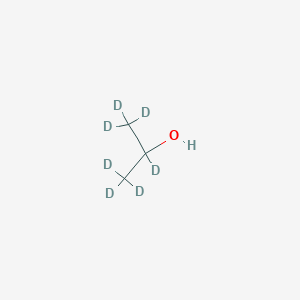

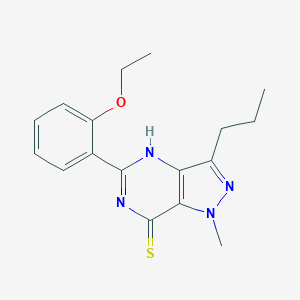
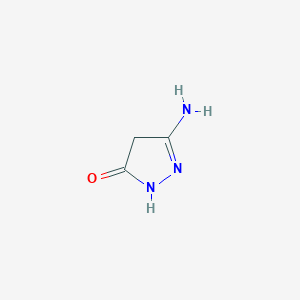
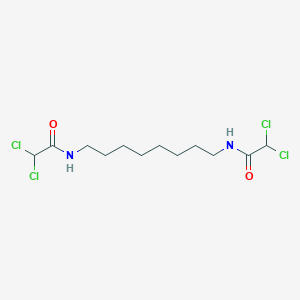

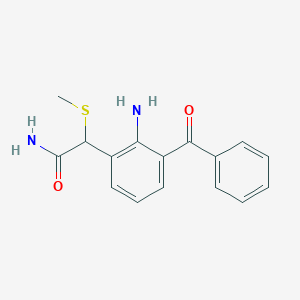

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
